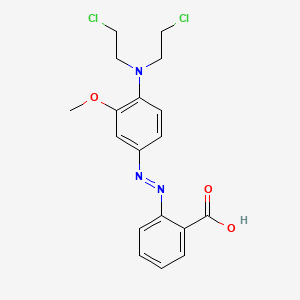
Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is a derivative of azobenzene, a well-known photochromic compound Azobenzene compounds are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxybenzene derivatives, while reduction can produce hydrazobenzene derivatives.
Scientific Research Applications
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoresponsive materials.
Biology: Investigated for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of smart materials, such as light-responsive coatings and sensors.
Mechanism of Action
The mechanism of action of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- involves photoisomerization between its trans and cis forms. This process is triggered by the absorption of light, leading to a conformational change in the molecule. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on the surrounding environment.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
Methoxyazobenzene: Features methoxy groups that influence its electronic properties and stability.
Uniqueness
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is unique due to the presence of multiple functional groups that provide a combination of photoresponsive behavior and chemical reactivity. This makes it particularly valuable for applications requiring precise control over molecular behavior through light.
Properties
CAS No. |
40136-93-4 |
|---|---|
Molecular Formula |
C18H19Cl2N3O3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-26-17-12-13(6-7-16(17)23(10-8-19)11-9-20)21-22-15-5-3-2-4-14(15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI Key |
FJPCSXLXDDTALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















